molecular formula C20H18N2O2S2 B2985227 N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895454-93-0

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2985227
CAS No.: 895454-93-0
M. Wt: 382.5
InChI Key: DHOROCJCBSQQDW-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic organic compound belonging to the class of thiazole derivatives. This chemical features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, which is further substituted with an acetyl group, a phenyl ring, and a p-tolylthioacetamide side chain. Thiazole-based compounds are extensively investigated in pharmaceutical research for their potent biological properties, particularly as anticancer agents. Recent scientific studies highlight that novel thiazole derivatives demonstrate significant efficacy as inhibitors of tubulin polymerization, a key mechanism for anticancer drug development. These compounds have been shown to exhibit potent antiproliferative activity against a panel of human cancer cell lines, with some derivatives displaying IC50 values in the low micromolar range, outperforming reference drugs like combretastatin A-4 . The mechanism of action for such compounds often involves binding to the colchicine site on tubulin, disrupting microtubule formation, which leads to cell cycle arrest and the induction of apoptosis. This apoptotic activity is frequently mediated through the activation of caspases 3 and 9, and the modulation of Bax and Bcl-2 protein levels . Beyond oncology research, the structural motifs present in this compound—specifically the thiazole and acetamide groups—are also found in molecules studied for other biological activities, including antibacterial and neuroprotective effects, indicating its potential as a versatile scaffold for hit-to-lead optimization in various therapeutic areas . Researchers can utilize this high-purity compound as a key intermediate or a reference standard in drug discovery programs, mechanism of action studies, and structure-activity relationship (SAR) explorations aimed at developing novel therapeutic agents. Please be aware: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. It is not intended for human consumption.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c1-13-8-10-16(11-9-13)25-12-17(24)21-20-22-18(19(26-20)14(2)23)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOROCJCBSQQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Acetylation: The thiazole ring can be acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Thioether Formation: The final step involves the reaction of the acetylated thiazole with p-tolylthiol in the presence of a suitable coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving thiazole derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The acetyl and thioether groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Thiazolyl Acetamides

Substituent Variations on the Thiazole Ring
  • N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide (CAS 941883-03-0): Differs by replacing the p-tolylthio (SCH₂C₆H₄CH₃) group with a methylthiophenyl (S-C₆H₄-SCH₃) group.
  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide: Features a dihydrothiadiazole ring instead of a thiazole, with a 4-fluorophenyl substituent. The saturated ring and fluorine atom enhance polarity, as evidenced by its crystallographic parameters (monoclinic system, β = 101.823°) and molecular weight (281.31 g/mol) .
Substituent Variations on the Acetamide Side Chain
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP3348550A1) :
    Incorporates a trifluoromethylbenzothiazole core and a 3-methoxyphenylacetamide chain. The trifluoromethyl group increases lipophilicity (LogP ~3.0), while the methoxy group enhances hydrogen-bonding capacity, contrasting with the p-tolylthio group’s hydrophobic nature .
  • 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide (CAS 1021124-75-3): Substitutes the acetyl group with an amino group on the thiazole and replaces p-tolyl with a benzodioxolyl moiety. The amino group increases basicity, and the benzodioxolyl group introduces oxygen-rich aromaticity, affecting solubility (PSA = 137.67 Ų) .

Pharmacological and Toxicological Profiles

  • N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA): A carcinogenic analog inducing lymphocytic leukemia in mice at 0.1% dietary doses. The nitro-furyl group is critical for toxicity, unlike the acetyl-phenyl group in the target compound, suggesting divergent safety profiles .
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)thieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS 686771-26-6): Combines a thienopyrimidinone core with a p-tolyl group. While structurally distinct, its LogP (3.09) and molecular weight (385.5 g/mol) are comparable to the target compound, hinting at similar bioavailability .

Physicochemical and Structural Data

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Structural Features Reference
N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide C₂₀H₁₈N₂O₂S₂ 382.5 ~3.5* Acetyl-thiazole, p-tolylthioacetamide
N-(5-acetyl-4-phenylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide C₂₀H₁₈N₂O₂S₂ 382.5 ~3.3* Methylthiophenyl substitution
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide C₁₂H₁₂FN₃O₂S 281.3 1.4 Dihydrothiadiazole, 4-fluorophenyl
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide C₁₈H₁₅N₃O₃S₂ 385.5 2.8 Amino-thiazole, benzodioxolyl
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)thienopyrimidinyl)acetamide C₁₇H₁₅N₅O₂S₃ 413.5 3.09 Thienopyrimidinone, p-tolyl

*Estimated based on analogous structures.

Key Research Findings

  • Crystallographic Insights: The acetyl-phenylthiazole core adopts planar conformations in analogs, as seen in monoclinic crystal systems (e.g., space group P21/c, β = 101.823°), which may stabilize π-π stacking in protein binding .
  • Toxicity Divergence: Unlike nitro-furyl derivatives (e.g., NFTA), the absence of nitro groups in the target compound suggests lower carcinogenic risk, though empirical toxicity data are lacking .

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiazole derivatives with acetamides. The structural characteristics include a thiazole ring that is crucial for its biological activity. The compound's molecular formula is C13H14N2OS, with a molecular weight of approximately 250.33 g/mol.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds with thiazole moieties have been shown to inhibit cellular pathways involved in cancer proliferation. A study demonstrated that certain thiazole derivatives induce apoptosis in human cancer cell lines by targeting CDK9-mediated RNA polymerase II transcription, leading to decreased expression of antiapoptotic proteins like Mcl-1 .

Table 1: Summary of Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 6fA54913.6Apoptosis induction
Compound 6gC622.5CDK9 inhibition
N-(5-acetyl...VariousTBDMcl-1 downregulation

The mechanism by which this compound exerts its effects involves the modulation of key signaling pathways associated with cell cycle regulation and apoptosis. The compound may interact with specific proteins such as CDK9, which plays a pivotal role in transcription regulation and cellular proliferation .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the thiazole ring and substituents on the aromatic rings significantly influence the biological activity of these compounds. For example, the presence of electron-withdrawing groups on the phenyl ring enhances anticancer potency by improving binding affinity to target proteins .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in cancer therapy:

  • Case Study on A549 Cell Line : A derivative similar to this compound was tested against the A549 lung cancer cell line, showing significant cytotoxicity with an IC50 value indicative of strong anticancer potential .
  • In Vivo Studies : Animal models treated with thiazole derivatives demonstrated reduced tumor growth and improved survival rates, supporting their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide?

The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 2-chloro-N-(5-acetyl-4-phenylthiazol-2-yl)acetamide with p-tolylthiol derivatives under reflux conditions. For example, sodium azide (NaN₃) in a toluene-water solvent system (8:2 v/v) at reflux for 5–7 hours can facilitate thioether bond formation . Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by extraction with ethyl acetate and purification via recrystallization (ethanol) .

Q. How is the purity and structural integrity of this compound validated?

Post-synthesis characterization employs:

  • 1H/13C NMR : To confirm substituent positions (e.g., acetyl, phenyl, and thioether groups).
  • LC-MS/MS : For molecular weight verification and fragmentation pattern analysis .
  • Elemental Analysis : To validate stoichiometric ratios of C, H, N, and S .
  • X-ray Crystallography : For unambiguous structural determination. For example, related thiazole derivatives are analyzed using SHELX software for refinement and ORTEP-3 for visualization .

Q. What solvent systems are optimal for recrystallization?

Ethanol is commonly used for recrystallization due to its moderate polarity, which balances solubility and crystallization kinetics. For thiazole-acetamide derivatives, ethanol yields high-purity crystals with minimal co-solvent requirements .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement identifies non-covalent interactions (e.g., N–H⋯O hydrogen bonds, C–H⋯π, and halogen bonding in iodinated analogs). For instance, Hirshfeld surface analysis quantifies intermolecular interactions, revealing dominant H-bond contributions (>60% in related thiazole structures) . Software suites like WinGX and ORTEP-3 enable 3D visualization and thermal ellipsoid modeling .

Q. What strategies address low yields in thioacetamide coupling reactions?

Yield optimization strategies include:

  • Catalyst Screening : K₂CO₃ in acetone enhances nucleophilicity of thiol groups .
  • Solvent Polarity Adjustment : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for sterically hindered thiazoles .
  • Temperature Control : Prolonged reflux (>8 hours) ensures complete substitution but risks decomposition; microwave-assisted synthesis may reduce time .

Q. How do computational methods predict biological activity?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins. For example, pyrazolone-thiadiazole hybrids show 5-lipoxygenase (5-LOX) inhibition via hydrogen bonding with Gln₃₆₃ and hydrophobic interactions with Leu₄₂₀ . MD simulations (AMBER/GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories.

Q. What in vitro assays are suitable for evaluating anticancer potential?

  • MTT Assay : Measures cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ values <25 µM indicate high potency) .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies selective cell death. For example, derivatives with tetrazole-thioether moieties induce apoptosis rates >30% in A549 cells .
  • Selectivity Screening : NIH/3T3 embryoblast cells determine therapeutic indices (IC₅₀ ratios >10 suggest low off-target toxicity) .

Data Analysis and Contradictions

Q. How to interpret conflicting reactivity data in thiazole functionalization?

Discrepancies arise from substituent electronic effects. For example:

  • Electron-withdrawing groups (e.g., acetyl) reduce nucleophilic substitution rates at C2-thiazole positions.
  • Steric hindrance from 4-phenyl groups may necessitate longer reaction times or higher temperatures . Kinetic studies (HPLC monitoring) and Hammett plots (σ values) clarify substituent impacts .

Q. Why do crystallographic and solution-phase structures differ?

Crystal packing forces (e.g., hydrogen bonding, π-stacking) enforce specific conformations absent in solution. For example, NMR spectra of related compounds show dynamic rotation around the acetamide bond, whereas XRD reveals a fixed antiperiplanar conformation . Variable-temperature NMR (-40°C to 80°C) can probe rotational barriers.

Methodological Resources

  • Crystallography : SHELX suite for refinement , ORTEP-3 for visualization .
  • Synthesis : Reflux protocols for thioether bond formation , K₂CO₃-mediated coupling .
  • Bioactivity : MTT assays , molecular docking pipelines .

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